4-(Hydroxymethyl)oxolane-2,3,4-triol 4-(Hydroxymethyl)oxolane-2,3,4-triol D-Apiose, also known as apiose or (R)-form, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Apiose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, D-apiose can be found in parsley. This makes D-apiose a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 639-97-4
VCID: VC0117897
InChI: InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2
SMILES: C1C(C(C(O1)O)O)(CO)O
Molecular Formula: C₅H₁₀O₅
Molecular Weight: 150.13 g/mol

4-(Hydroxymethyl)oxolane-2,3,4-triol

CAS No.: 639-97-4

Reference Standards

VCID: VC0117897

Molecular Formula: C₅H₁₀O₅

Molecular Weight: 150.13 g/mol

4-(Hydroxymethyl)oxolane-2,3,4-triol - 639-97-4

CAS No. 639-97-4
Product Name 4-(Hydroxymethyl)oxolane-2,3,4-triol
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
IUPAC Name 4-(hydroxymethyl)oxolane-2,3,4-triol
Standard InChI InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2
Standard InChIKey ASNHGEVAWNWCRQ-UHFFFAOYSA-N
Isomeric SMILES C(C(CO)([C@H](C=O)O)O)O
SMILES C1C(C(C(O1)O)O)(CO)O
Canonical SMILES C1C(C(C(O1)O)O)(CO)O
Description D-Apiose, also known as apiose or (R)-form, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. D-Apiose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, D-apiose can be found in parsley. This makes D-apiose a potential biomarker for the consumption of this food product.
Synonyms 3-C-(Hydroxymethyl)-D-glycero-tetrose; 3-Hydroxymethyl-D-erythro-tetrose; Apiose
PubChem Compound 4479683
Last Modified Nov 11 2021
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